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Compound of Interest

Compound Name:
2-Bromo-4'-

isopropylbenzophenone

Cat. No.: B145071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Bromo-4'-isopropylbenzophenone, also known by its IUPAC name (2-

bromophenyl)(4-isopropylphenyl)methanone. The information presented herein is essential for

the accurate identification, characterization, and quality control of this compound in research

and development settings.

Compound Identification

Identifier Value

Common Name 2-Bromo-4'-isopropylbenzophenone

IUPAC Name (2-bromophenyl)(4-isopropylphenyl)methanone

CAS Number 137327-30-1

Molecular Formula C₁₆H₁₅BrO

Molecular Weight 303.20 g/mol

Chemical Structure (See Figure 1)
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Figure 1. Chemical Structure of 2-Bromo-4'-
isopropylbenzophenone.

Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-Bromo-4'-isopropylbenzophenone. This data is critical for

confirming the molecular structure and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The

predicted ¹H NMR spectrum of 2-Bromo-4'-isopropylbenzophenone in a suitable solvent,

such as deuterated chloroform (CDCl₃), would exhibit distinct signals corresponding to the

aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b145071?utm_src=pdf-body
https://www.benchchem.com/product/b145071?utm_src=pdf-body
https://www.benchchem.com/product/b145071?utm_src=pdf-body
https://www.benchchem.com/product/b145071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~ 7.8 Doublet 2H
Aromatic Protons (H-

2', H-6')

~ 7.6 Multiplet 1H Aromatic Proton (H-6)

~ 7.4 Multiplet 2H
Aromatic Protons (H-

3, H-4)

~ 7.3 Doublet 2H
Aromatic Protons (H-

3', H-5')

~ 7.2 Multiplet 1H Aromatic Proton (H-5)

~ 3.0 Septet 1H Isopropyl CH

~ 1.3 Doublet 6H Isopropyl CH₃

Note: The predicted chemical shifts are estimations and may vary slightly based on

experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The predicted ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in 2-
Bromo-4'-isopropylbenzophenone.

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

~ 195 C=O (Ketone)

~ 155 C-4'

~ 140 C-1'

~ 138 C-1

~ 133 Aromatic CH

~ 131 Aromatic CH

~ 130 Aromatic CH

~ 128 Aromatic CH

~ 127 Aromatic CH

~ 126 Aromatic CH

~ 120 C-2

~ 34 Isopropyl CH

~ 24 Isopropyl CH₃

Note: The predicted chemical shifts are estimations and may vary slightly based on

experimental conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Bromo-4'-isopropylbenzophenone is expected to show characteristic

absorption bands for the carbonyl group and the aromatic rings.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3060 Medium Aromatic C-H Stretch

~ 2960 Medium Aliphatic C-H Stretch

~ 1665 Strong C=O Stretch (Ketone)

~ 1600, 1480, 1450 Medium to Strong Aromatic C=C Bending

~ 1280 Medium C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of 2-Bromo-4'-isopropylbenzophenone would show the

molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data

m/z Relative Abundance Assignment

302/304 High
[M]⁺ (Molecular Ion, due to

⁷⁹Br and ⁸¹Br isotopes)

287/289 Medium [M - CH₃]⁺

223 Medium [M - Br]⁺

183 High [C₁₀H₁₁O]⁺

145 Medium [C₁₀H₁₃]⁺

105 High [C₇H₅O]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for

reproducibility. While specific experimental details for this exact compound are not readily
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available in published literature, the following are general methodologies that would be

employed.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: The compound (5-10 mg) is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a

proton-decoupled sequence is typically used to simplify the spectrum.

Infrared Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample, a small amount of the compound is mixed with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be

prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate

on a salt plate (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

a liquid chromatograph (LC-MS).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

dichloromethane) at a low concentration.

Data Acquisition: For GC-MS, the sample is injected into the GC, where it is vaporized and

separated. The separated components then enter the mass spectrometer, where they are

ionized (e.g., by electron impact) and detected.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of a chemical compound like 2-Bromo-4'-isopropylbenzophenone.

Compound Synthesis Purification

Spectroscopic Analysis

Characterization

Synthesis of 2-Bromo-4'-isopropylbenzophenone Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy (¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structure Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of 2-Bromo-
4'-isopropylbenzophenone. For definitive analysis, it is recommended to acquire

experimental data on a purified sample of the compound.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-Bromo-4'-
isopropylbenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145071#2-bromo-4-isopropylbenzophenone-
spectroscopic-data-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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